Furan-2-yl(3-isopropoxyphenyl)methanol
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Overview
Description
Furan-2-yl(3-isopropoxyphenyl)methanol: is an organic compound that features a furan ring attached to a phenyl group, which is further substituted with an isopropoxy group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-isopropoxyphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method involves the use of a Grignard reagent, where the furan ring is first functionalized with a halogen, followed by the addition of a Grignard reagent to introduce the phenyl group. The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Types of Reactions: Furan-2-yl(3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2-yl(3-isopropoxyphenyl)carboxylic acid.
Reduction: Tetrahydrothis compound.
Substitution: Furan-2-yl(3-isopropoxyphenyl)nitrobenzene.
Scientific Research Applications
Chemistry: Furan-2-yl(3-isopropoxyphenyl)methanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group contribute to its binding affinity and specificity. The isopropoxy group may enhance its solubility and bioavailability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Furan-2-yl(3-propan-2-yloxyphenyl)methanol
- (2,3-difluoro-4-isopropoxyphenyl)(furan-2-yl)methanol
Uniqueness: Furan-2-yl(3-isopropoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group differentiates it from other furan-phenyl derivatives, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
furan-2-yl-(3-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(2)17-12-6-3-5-11(9-12)14(15)13-7-4-8-16-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGJCINSMMFCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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